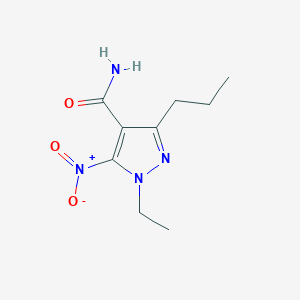

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, a propyl group at the third position, and a carboxamide group at the fourth position of the pyrazole ring.

Preparation Methods

The synthesis of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antimicrobial activities.

Biological Studies: The compound is used in studies to understand the mechanism of action of pyrazole derivatives and their interactions with biological targets.

Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of these molecular targets and pathways.

Comparison with Similar Compounds

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.

Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has an amino group instead of a nitro group and an ester group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 139756-01-7 |

| Molecular Formula | C8H10N4O3 |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that this compound may exert its effects through:

- Inhibition of Kinases : It has been shown to inhibit various kinases that are crucial in cancer cell proliferation and survival.

- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example:

- MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.

- A549 (Lung Cancer) : Demonstrated potent growth inhibition with an IC50 value of 26 µM, indicating its effectiveness against lung cancer cells.

Anti-inflammatory Effects

The compound has also shown promising results in reducing inflammation:

- In vitro studies suggest that it can significantly lower levels of inflammatory markers such as TNF-alpha and IL-6.

Study 1: Antitumor Activity Assessment

In a study conducted by Wei et al., the efficacy of various pyrazole derivatives, including this compound, was evaluated for their anticancer properties. The results indicated that this compound was among the most effective in inhibiting cell proliferation across multiple cancer lines, particularly those resistant to conventional therapies .

Study 2: Inflammatory Response Modulation

Another significant study focused on the anti-inflammatory properties of this pyrazole derivative. The findings revealed that treatment with the compound resulted in a marked decrease in the expression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 1-Ethyl-5-nitro-3-propyl-pyrazole | 12.50 | Anticancer |

| Pyrazole Derivative A | 15.00 | Anticancer |

| Pyrazole Derivative B | 20.00 | Anti-inflammatory |

Properties

Molecular Formula |

C9H14N4O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1-ethyl-5-nitro-3-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O3/c1-3-5-6-7(8(10)14)9(13(15)16)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14) |

InChI Key |

DRHHYLCHRIZWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1C(=O)N)[N+](=O)[O-])CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.